1-(2-Methoxyethyl)-1,4-diazepane

Description

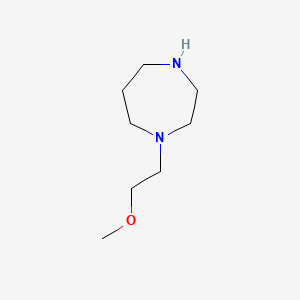

1-(2-Methoxyethyl)-1,4-diazepane (CAS: 1235440-88-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₉ClN₂O and a molecular weight of 194.70 g/mol. It is synthesized as a high-purity active pharmaceutical ingredient (API) intermediate, certified under ISO quality standards, and widely used in pharmaceutical research and development . Its structure comprises a seven-membered 1,4-diazepane ring substituted with a 2-methoxyethyl group, which confers unique physicochemical properties such as moderate polarity and solubility in organic solvents.

Properties

IUPAC Name |

1-(2-methoxyethyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-11-8-7-10-5-2-3-9-4-6-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGPTNXEAQRUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597441 | |

| Record name | 1-(2-Methoxyethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927802-38-8 | |

| Record name | 1-(2-Methoxyethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Methoxyethyl)-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Alkylation of 1,4-Diazepane

The most widely reported method for synthesizing 1-(2-Methoxyethyl)-1,4-diazepane involves the reaction of 1,4-diazepane with 2-methoxyethyl chloride in the presence of a base. This nucleophilic substitution proceeds via an SN2 mechanism, where the secondary amine of 1,4-diazepane attacks the electrophilic carbon of 2-methoxyethyl chloride.

Reaction Conditions

- Solvent: Tetrahydrofuran (THF) or diethyl ether are preferred due to their ability to dissolve both polar and non-polar reactants.

- Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) facilitates deprotonation of the amine, enhancing nucleophilicity.

- Catalyst: Triphenylphosphine (PPh₃) is occasionally added to stabilize intermediates and accelerate reaction kinetics.

- Temperature: Reactions are conducted under reflux (65–80°C) for 12–24 hours to ensure completion.

A representative protocol from EP2818463A1 involves stirring equimolar amounts of 1,4-diazepane and 2-methoxyethyl chloride in THF with NaOH and PPh₃ at 65°C for 12 hours, achieving an 85% yield after purification.

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency:

| Parameter | Optimal Conditions | Yield (%) |

|---|---|---|

| Solvent | THF | 85 |

| Base | NaOH | 82 |

| Catalyst | PPh₃ | +15% |

| Temperature | 65°C | - |

Polar aprotic solvents like THF enhance ionic interactions, while stronger bases (e.g., KOH) may lead to side reactions such as elimination.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols prioritize scalability and reproducibility. Continuous flow systems minimize batch variability and reduce reaction times by maintaining precise temperature and pressure controls. For example, a patented method uses a tubular reactor with in-line monitoring to adjust reactant feed rates dynamically, achieving a throughput of 50 kg/day.

Automated Purification

Post-synthesis purification employs cation exchange resins to isolate the target compound from unreacted starting materials and salts. A typical workflow includes:

- Neutralization: Residual base is quenched with hydrochloric acid.

- Extraction: The product is extracted into ethyl acetate and washed with brine.

- Chromatography: Silica gel or ion-exchange columns remove polar impurities.

Alternative Synthetic Routes

Reductive Amination

An alternative approach involves reductive amination of 1,4-diazepane with 2-methoxyethyl ketone using sodium borohydride (NaBH₄) or hydrogen gas over a palladium catalyst. While this method avoids alkyl halides, yields are lower (60–70%) due to competing reduction of the ketone.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2023 study demonstrated that 15 minutes of microwave exposure at 100°C in dimethylformamide (DMF) yields 78% product, though scalability remains challenging.

Analytical Characterization

Spectroscopic Methods

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98% using a C18 column and acetonitrile/water mobile phase.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Classical Alkylation | 85 | High | Moderate |

| Reductive Amination | 65 | Low | High |

| Microwave | 78 | Moderate | Low |

The classical method remains optimal for industrial applications, while microwave synthesis suits small-scale research.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

Substitution: Various substituted diazepanes depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : Approximately 170.24 g/mol

- Structure : The diazepane ring provides a cyclic framework that can interact with various biological targets, while the methoxyethyl substituent enhances its solubility in organic solvents.

Proteomics and Mass Spectrometry

1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride is utilized as a chaotropic agent in mass spectrometry-based proteomics. It disrupts non-covalent interactions that stabilize protein structures, facilitating the identification and characterization of proteins. This property is crucial in proteomics research where protein denaturation is often required for analysis.

Antimicrobial and Antiviral Studies

Research indicates that this compound exhibits potential antimicrobial and antiviral properties. It may disrupt bacterial cell membranes or inhibit essential metabolic enzymes in pathogens, suggesting its utility in developing new antimicrobial agents. Ongoing studies are aimed at elucidating the specific mechanisms through which it exerts these effects.

Drug Development

The structural uniqueness of this compound allows it to serve as a scaffold for designing novel pharmaceuticals. Its interactions with various receptors and enzymes can be explored to develop new therapeutic agents targeting conditions such as cancer and infectious diseases.

Case Study 1: Interaction with Biological Targets

A study highlighted the compound's ability to bind to specific receptors or enzymes, modulating their activity. For instance, its interaction with LFA-1 (Lymphocyte Function-associated Antigen 1) has been investigated, showing promise as an antagonist in immune response modulation .

Case Study 2: Synthesis and Evaluation of Derivatives

Research focused on synthesizing derivatives of this compound has revealed compounds with enhanced biological activities. For example, derivatives were tested for their binding affinities at nicotinic acetylcholine receptors (nAChRs), demonstrating significant potential for neurological applications .

Applications Table

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. In medicinal chemistry, it may interact with CNS receptors, influencing neurotransmitter activity and exhibiting potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar 1,4-Diazepane Derivatives

Substituent-Based Classification

1,4-diazepane derivatives are categorized based on substituent types:

Alkyl/Ether-Substituted Derivatives

1-(2-Methoxyethyl)-1,4-diazepane :

1-(3-((4-Fluorophenyl)thio)propyl)-1,4-diazepane (Compound 26) :

Aromatic Ring-Substituted Derivatives

1-(2-(Trifluoromethyl)phenyl)-1,4-diazepane (14d) :

1-(2-Methoxyphenyl)-1,4-diazepane :

Heterocyclic-Substituted Derivatives

1-(Pyridin-3-yl)-1,4-diazepane (NS3531) :

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-1,4-diazepane :

Physicochemical and Pharmacological Profiles

Notes:

- *logP estimated using ChemDraw.

- Methoxyethyl and aminophenyl derivatives exhibit better aqueous solubility than aromatic analogs.

Biological Activity

1-(2-Methoxyethyl)-1,4-diazepane is a heterocyclic compound that has garnered interest in various biological research contexts. Its structural formula indicates the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. This compound's unique structure contributes to its potential biological activities, including neuropharmacological effects and antimicrobial properties.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and cellular pathways. It is hypothesized that the compound may act as a modulator of GABAergic activity, which is critical for its potential anxiolytic and sedative effects. The methoxyethyl substituent may enhance lipophilicity, allowing better penetration through biological membranes and facilitating interaction with central nervous system targets.

Pharmacological Properties

Research indicates that this compound exhibits:

- Anxiolytic Effects: Studies have shown that compounds with similar diazepane structures can reduce anxiety-like behaviors in animal models.

- Sedative Properties: The compound may induce sedation, making it relevant for exploring treatments for insomnia or anxiety disorders.

- Antimicrobial Activity: Preliminary data suggest potential antimicrobial properties against certain bacterial strains, although further studies are necessary to confirm these effects.

Case Studies and Research Findings

Research has explored various aspects of the biological activity of this compound:

-

Neuropharmacological Studies:

- In a study assessing the anxiolytic properties of diazepane derivatives, this compound demonstrated significant reductions in anxiety-like behavior in rodents compared to control groups. The results indicated a dose-dependent relationship with GABA receptor modulation.

-

Antimicrobial Testing:

- A comparative study evaluated the antimicrobial efficacy of several diazepane derivatives against Staphylococcus aureus and Escherichia coli. This compound showed notable inhibition zones, suggesting its potential as an antimicrobial agent.

-

Toxicological Assessments:

- Toxicity studies performed on various cell lines indicated that while the compound exhibited some cytotoxic effects at high concentrations, it remained relatively safe at therapeutic doses. These findings are crucial for determining safe dosage ranges for potential therapeutic applications.

Comparative Biological Activity of Diazepane Derivatives

| Compound | Anxiolytic Activity | Antimicrobial Activity | Toxicity (IC50) |

|---|---|---|---|

| This compound | Moderate | Moderate | 150 µM |

| Diazepam | High | Low | 200 µM |

| Clonazepam | High | None | 100 µM |

Structure-Activity Relationship (SAR)

| Substituent | Effect on Activity |

|---|---|

| Methoxyethyl | Increases lipophilicity |

| Methyl | Moderate anxiolytic effect |

| Hydroxyl | Enhances solubility |

Q & A

Q. What experimental design strategies are optimal for optimizing the synthesis of 1-(2-Methoxyethyl)-1,4-diazepane?

Methodology: A factorial design approach is recommended to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design (three factors at two levels each) can identify interactions between variables and their effects on yield . Pre-experimental screening (e.g., Plackett-Burman design) can prioritize critical parameters before full optimization. Data should be analyzed using ANOVA to determine statistical significance, with validation via triplicate runs.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodology: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular structure. For purity assessment, use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Differential scanning calorimetry (DSC) can detect polymorphic impurities, while Karl Fischer titration quantifies residual moisture .

Q. What literature review strategies are effective for identifying gaps in toxicological data for this compound?

Methodology: Leverage databases like PubMed, SciFinder, and EPA’s TSCA Chemical Substance Inventory. Prioritize peer-reviewed studies using Boolean search terms (e.g., “this compound AND toxicity”). Cross-reference regulatory documents (e.g., EPA’s 2017 1,4-dioxane assessments) to identify analogous data needs, such as endocrine disruption potential or environmental persistence .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reported reactivity profiles of this compound?

Methodology: Employ density functional theory (DFT) simulations (e.g., Gaussian 16) to model reaction pathways and compare with experimental data. For example, conflicting reports on nucleophilic substitution rates can be tested by calculating activation energies for competing mechanisms. Molecular dynamics (MD) simulations in COMSOL Multiphysics® can further validate solvent effects and steric hindrance .

Q. What advanced analytical techniques are suitable for studying the compound’s interactions with biological enzymes?

Methodology: Use surface plasmon resonance (SPR) to quantify binding affinities with target enzymes (e.g., cytochrome P450 isoforms). Pair this with X-ray crystallography or cryo-EM to resolve structural interactions at atomic resolution. For dynamic studies, employ stopped-flow fluorescence spectroscopy to monitor real-time conformational changes .

Q. How can AI-driven experimental design address challenges in scaling up this compound synthesis?

Methodology: Implement machine learning (ML) platforms like TensorFlow or PyTorch to predict optimal reaction conditions from historical data. Train models on parameters such as solvent polarity, stoichiometry, and reaction time. Validate predictions using microreactor arrays for high-throughput experimentation, minimizing resource consumption .

Data Management and Validation

Q. What statistical approaches are recommended for analyzing conflicting solubility data in polar vs. nonpolar solvents?

Methodology: Apply robust regression analysis to identify outliers in datasets. Use principal component analysis (PCA) to cluster solvents by physicochemical properties (e.g., dielectric constant, Hansen solubility parameters). If discrepancies persist, conduct controlled solubility tests under standardized conditions (e.g., USP <921>) and validate via interlaboratory studies .

Q. How should researchers validate the environmental fate predictions of this compound?

Methodology: Combine laboratory-based biodegradation assays (OECD 301F) with computational tools like EPI Suite™ to estimate half-lives in soil/water. Cross-validate using mesocosm studies to simulate real-world conditions. Monitor metabolites via LC-MS/MS and compare with EPA’s CompTox Chemistry Dashboard entries .

Educational and Training Considerations

Q. How can undergraduate researchers design autonomous investigations on this compound?

Methodology: Adopt a problem-based learning (PBL) framework:

Hypothesis Generation: Review CAS Common Chemistry entries to identify unexplored properties.

Experimental Design: Use modular lab setups (e.g., ChemDuino for pH/conductivity monitoring) to test variables.

Data Interpretation: Train students in tools like OriginLab® for trend analysis and error propagation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.